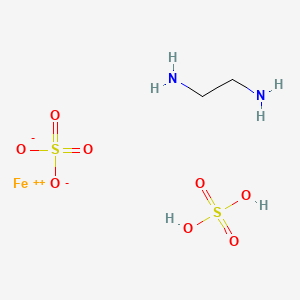

Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate

説明

この化合物は通常、白からオフホワイトの粉末または結晶として見られ、水に可溶です 。そのユニークな化学的性質により、さまざまな科学的および産業的用途で利用されています。

特性

分子式 |

C2H10FeN2O8S2 |

|---|---|

分子量 |

310.1 g/mol |

IUPAC名 |

ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate |

InChI |

InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |

InChIキー |

KLLMHEWAYVXMSW-UHFFFAOYSA-L |

正規SMILES |

C(CN)N.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Fe+2] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

エタン-1,2-ジアミン;鉄(2+);硫酸;硫酸塩の合成は、硫酸の存在下で硫酸鉄(II)とエタン-1,2-ジアミンを反応させることで行われます。 この反応は通常、目的の生成物の形成を確実にするために、制御された温度とpH条件下で行われます 。一般的な反応は次のように表すことができます。

[ \text{FeSO}4 + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}2\text{H}{10}\text{FeN}_2\text{O}_8\text{S}_2 ]

工業生産方法

工業的な設定では、この化合物の生産には、高純度の試薬と制御された環境を使用した大規模な反応が含まれ、一貫性と品質が確保されます。 プロセスには、結晶化、ろ過、乾燥などの手順が含まれており、最終生成物を純粋な形で得ることができます {_svg_3}.

化学反応の分析

科学研究の応用

エタン-1,2-ジアミン;鉄(2+);硫酸;硫酸塩は、以下を含むいくつかの科学研究の用途があります。

化学: 配位化学と触媒研究における試薬として使用されます。

生物学: 生物システムにおけるその潜在的な役割と生体分子との相互作用について調査されています。

医学: 特に鉄の補給と鉄欠乏性貧血の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate has several scientific research applications, including:

Chemistry: Used as a reagent in coordination chemistry and catalysis studies.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in iron supplementation and treatment of iron-deficiency anemia.

作用機序

類似の化合物との比較

類似の化合物

硫酸鉄(II)アンモニウム: 鉄(2+)含有量については類似していますが、配位子の構造が異なります。

硫酸鉄(III)アンモニウム: 鉄(2+)の代わりに鉄(3+)を含み、化学的性質が異なります。

エチレンジアミン四酢酸(EDTA): 複数の配位部位を持つキレート剤で、さまざまな用途で使用されています.

ユニークさ

エタン-1,2-ジアミン;鉄(2+);硫酸;硫酸塩は、鉄(2+)、エタン-1,2-ジアミン、および硫酸イオンの特定の組み合わせによりユニークです。 この組み合わせは、水への溶解性や安定な配位錯体を形成する能力など、独特の化学的性質を提供します.

類似化合物との比較

Similar Compounds

Ferrous ammonium sulfate: Similar in its iron(2+) content but differs in the ligand structure.

Ferric ammonium sulfate: Contains iron(3+) instead of iron(2+), leading to different chemical properties.

Ethylenediamine tetraacetic acid (EDTA): A chelating agent with multiple coordination sites, used in various applications.

Uniqueness

Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate is unique due to its specific combination of iron(2+), ethane-1,2-diamine, and sulfate ions. This combination provides distinct chemical properties, such as its solubility in water and its ability to form stable coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。